ent-Rosuvastatin Lactone is a derivative of Rosuvastatin, a widely prescribed medication primarily used to lower cholesterol levels. Unlike its parent compound, ent-Rosuvastatin Lactone is not a naturally occurring metabolite but is formed through the degradation of Rosuvastatin. This compound has garnered attention in scientific research due to its potential biological activity and role in various therapeutic applications.
ent-Rosuvastatin Lactone is synthesized from Rosuvastatin calcium, which is the calcium salt form of Rosuvastatin. The synthesis involves specific chemical reactions that transform Rosuvastatin into its lactone form, typically under controlled conditions to ensure purity and yield.
Chemically, ent-Rosuvastatin Lactone belongs to the class of statins, which are inhibitors of hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in cholesterol biosynthesis. The lactone form is characterized by its cyclic ester structure, which influences its pharmacological properties.
The synthesis of ent-Rosuvastatin Lactone can be achieved through various methods, primarily focusing on the degradation of Rosuvastatin. A common approach involves dissolving Rosuvastatin calcium in a basic solution, followed by acidification to promote lactonization.
The molecular formula of ent-Rosuvastatin Lactone is . Its structure features a lactone ring that results from the cyclization of the carboxylic acid group present in Rosuvastatin.
ent-Rosuvastatin Lactone participates in several chemical reactions:
ent-Rosuvastatin Lactone acts as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. This inhibition disrupts the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an essential precursor in cholesterol synthesis. The compound's mechanism mirrors that of other statins, contributing to its cholesterol-lowering effects.
ent-Rosuvastatin Lactone has several scientific applications:
ent-Rosuvastatin Lactone (CAS No. 615263-62-2) is a stereoisomer of the pharmacologically active rosuvastatin calcium, distinguished by its enantiomeric configuration at chiral centers. Its molecular formula is C₂₂H₂₆FN₃O₅S, with a molecular weight of 463.522 g/mol. The compound features a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl moiety, and an N-methylmethanesulfonamide functionality. Crucially, the lactone ring derives from the esterification of the C5-hydroxyl group with the carboxylic acid terminus of the heptenoic acid side chain, forming a six-membered δ-lactone [1] [6].
The stereochemical configuration is defined by the relative orientation of substituents at C2' and C4' of the tetrahydropyranyl lactone ring. In ent-rosuvastatin lactone, these centers adopt the (2R,4S) configuration, which is enantiomeric to the (2S,4R) configuration present in the active pharmaceutical ingredient rosuvastatin calcium. This inversion renders ent-rosuvastatin lactone pharmacologically inactive, as HMG-CoA reductase inhibition is highly stereospecific [4] [10]. The E-configuration of the ethenyl bridge (between C6 of the pyrimidine and C2' of the lactone) is preserved, as confirmed by nuclear magnetic resonance (NMR) studies [4] [8].
Table 1: Molecular Descriptors of ent-Rosuvastatin Lactone
Property | Value |
---|---|
IUPAC Name | N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
CAS Number | 615263-62-2 |
Molecular Formula | C₂₂H₂₆FN₃O₅S |
Exact Mass | 463.1577 g/mol |
Chiral Centers | (2R,4S) configuration in lactone ring |
Key Stereochemical Feature | Enantiomeric to rosuvastatin lactone; E-configuration of ethenyl bridge |
ent-Rosuvastatin Lactone is a solid compound with a density of 1.4±0.1 g/cm³ and a high boiling point estimated at 695.0±65.0°C at atmospheric pressure. Its flash point is 374.1±34.3°C, indicating low flammability under standard conditions. The compound exhibits limited water solubility but dissolves in polar organic solvents such as methanol (MeOH) and dimethyl sulfoxide (DMSO), as confirmed by supplier specifications [4] [6].
Stability studies indicate that the lactone ring confers relative acid stability but renders the compound susceptible to hydrolytic ring-opening under alkaline conditions. This degradation pathway regenerates the open-chain hydroxyacid form, which may undergo re-lactonization depending on pH. The compound is typically stored at 2–8°C to minimize hydrolysis and enantiomeric interconversion [4] [10]. Under acidic conditions, rosuvastatin hydroxyacid undergoes lactonization, leading to ent-rosuvastatin lactone as a process-related impurity during rosuvastatin calcium synthesis. HPLC purity analyses confirm that commercial batches typically exceed >95% purity, with stringent chromatographic methods used to resolve it from diastereomeric impurities like (2R,4R)-lactone (CAS 1422954-11-7) [9] [10].
Table 2: Physicochemical Properties of ent-Rosuvastatin Lactone
Property | Value | Measurement Conditions |
---|---|---|
Density | 1.4 ± 0.1 g/cm³ | Room temperature |
Boiling Point | 695.0 ± 65.0 °C | 760 mmHg |
Flash Point | 374.1 ± 34.3 °C | Standard test |
Solubility | Soluble in DMSO, MeOH; insoluble in H₂O | Qualitative assessment |
LogP | 0.42 (calculated) | Partition coefficient |
Storage Conditions | 2–8 °C | Long-term stability recommendation |
Structurally, ent-rosuvastatin lactone differs from rosuvastatin calcium (CAS 287714-41-4) in three critical aspects:
Among lactone derivatives, diastereomeric impurities such as (2R,4R)-rosuvastatin lactone (CAS 1422954-11-7) are particularly significant. While both share the lactone functionality, the (2R,4R) diastereomer exhibits distinct chromatographic behavior (retention time differences) and crystallographic properties compared to ent-rosuvastatin lactone. These differences enable their separation during pharmaceutical analysis [10]. Functionally, neither ent-rosuvastatin lactone nor its diastereomers inhibit HMG-CoA reductase effectively. This contrasts sharply with rosuvastatin calcium, which achieves 50–60% LDL-cholesterol reduction at 10–40 mg doses by competitively inhibiting cholesterol biosynthesis [3] [5].
Table 3: Comparative Analysis of Rosuvastatin Lactone Derivatives
Compound | CAS Number | Configuration | Biological Activity | Role in Pharmaceutical Analysis |
---|---|---|---|---|
ent-Rosuvastatin Lactone | 615263-62-2 | (2R,4S) | Inactive | Reference standard for impurity testing |
Rosuvastatin (3R,5S) Acid | 287714-41-4 | (3R,5S) | Active (HMG-CoA inhibitor) | Active pharmaceutical ingredient |
Rosuvastatin (2R,4R) Lactone | 1422954-11-7 | (2R,4R) | Inactive | Diastereomeric impurity reference standard |
Rosuvastatin Calcium | 147098-20-2 | (3R,5S) salt | Active | Therapeutic agent for dyslipidemia |
The presence of ent-rosuvastatin lactone in rosuvastatin calcium formulations typically arises from acid-catalyzed esterification during synthesis or storage. Regulatory guidelines mandate strict control (<0.15% w/w) due to its status as a degradation product, necessitating validated HPLC methods using precisely characterized ent-rosuvastatin lactone reference standards [1] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2